Norfluorocurarine

Description

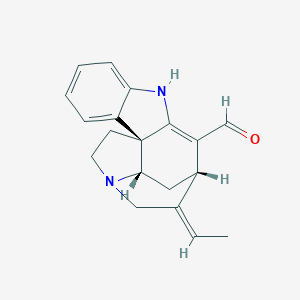

Structure

3D Structure

Properties

IUPAC Name |

(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUITWPFKLGEQA-UQZDHWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346469 | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-54-2 | |

| Record name | Curan-17-al, 2,16,19,20-tetradehydro-, (19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Molecular Architecture of Norfluorocurarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a complex indole alkaloid belonging to the Strychnos family. Its intricate pentacyclic structure has made it a compelling target for total synthesis and a subject of interest for structural chemists. This technical guide provides a comprehensive overview of the elucidation of this compound's structure, focusing on the key experimental techniques and data that have been instrumental in confirming its molecular architecture. While the total synthesis of this compound has been elegantly achieved, this document centralizes the available analytical data and methodologies pertinent to its structural characterization.

I. Spectroscopic and Structural Data

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. The following tables summarize the key quantitative data obtained from these techniques.

Table 1: NMR Spectroscopic Data for this compound

Note: The following data is based on reported values in the literature. Detailed spectra and raw data files are often found in supplementary information of the cited publications, which should be consulted for in-depth analysis.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~7.5-7.8 | d | ~8.0 | Ar-H |

| H-3 | ~7.0-7.2 | t | ~7.5 | Ar-H |

| H-4 | ~7.0-7.2 | t | ~7.5 | Ar-H |

| H-5 | ~7.0-7.2 | d | ~8.0 | Ar-H |

| H-9 | ~9.5 | s | - | Aldehyde |

| H-12 | ~5.5 | q | ~7.0 | Olefinic |

| H-13 | ~3.5 | m | - | |

| H-14α | ~3.0 | m | - | |

| H-14β | ~2.5 | m | - | |

| H-15α | ~2.0 | m | - | |

| H-15β | ~1.8 | m | - | |

| H-16 | ~4.0 | m | - | |

| H-17 | ~1.5 | d | ~7.0 | Methyl |

| H-18α | ~3.2 | m | - | |

| H-18β | ~2.8 | m | - | |

| NH | ~8.0 | br s | - | Indole |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~120-130 | Ar-CH |

| C-3 | ~120-130 | Ar-CH |

| C-4 | ~120-130 | Ar-CH |

| C-5 | ~110-120 | Ar-CH |

| C-6 | ~140-150 | Ar-C |

| C-7 | ~135-145 | Ar-C |

| C-8 | ~50-60 | CH₂ |

| C-9 | ~190-200 | Aldehyde |

| C-10 | ~130-140 | C=C |

| C-11 | ~120-130 | C=C |

| C-12 | ~120-130 | Olefinic CH |

| C-13 | ~40-50 | CH |

| C-14 | ~50-60 | CH₂ |

| C-15 | ~20-30 | CH₂ |

| C-16 | ~60-70 | CH |

| C-17 | ~10-20 | CH₃ |

| C-18 | ~50-60 | CH₂ |

| C-19 | ~70-80 | Quaternary C |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | 293.1648 [M+H]⁺ | 293.1651 | C₁₉H₂₁N₂O⁺ |

Table 3: X-ray Crystallography Data

The definitive relative stereochemistry of a key tetracyclic precursor to this compound was established by single-crystal X-ray diffraction, which was crucial for confirming the overall structure of the final natural product. The crystal structure of this compound itself has been deposited in the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| CCDC Deposition Number | 818744 |

| Empirical Formula | C₁₉H₂₀N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

II. Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of this compound.

Methodology:

-

Sample Preparation: A sample of purified this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

A one-dimensional proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters to record include chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J).

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional carbon-13 NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Chemical shifts are recorded to identify the types of carbon atoms present (e.g., sp³, sp², carbonyl).

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

-

B. Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like alkaloids, which typically generates the protonated molecule [M+H]⁺.

-

Mass Analysis:

-

High-Resolution Mass Spectrometry (HRMS): Performed on instruments such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement. This allows for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity and substructures within the molecule.

-

C. Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous evidence of the molecular structure and stereochemistry.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution by slow evaporation of the solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

The initial structural model is refined by least-squares methods to best fit the observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

-

III. Synthesis and Structural Confirmation Workflow

The structure of this compound was definitively confirmed through its total synthesis by the Vanderwal group.[1][2] The synthetic strategy provided access to material that could be compared with the natural product, and the stereochemistry of key intermediates was rigorously established.

IV. Biological Context and Potential Signaling Pathway

While specific biological activity data for this compound is limited, many Strychnos alkaloids are known to be potent neurotoxins that act as antagonists of inhibitory neurotransmitter receptors, particularly the glycine receptor (GlyR) and, to a lesser extent, nicotinic acetylcholine receptors (nAChRs).

Generalized Signaling Pathway for a Strychnos Alkaloid as a Glycine Receptor Antagonist

The following diagram illustrates the general mechanism by which a Strychnos alkaloid like strychnine (and putatively this compound) exerts its effects at an inhibitory synapse.

In this pathway, glycine released from the presynaptic terminal normally binds to and opens the glycine receptor, which is a ligand-gated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic membrane, leading to an inhibitory postsynaptic potential (IPSP) and making it less likely for the neuron to fire an action potential. A competitive antagonist like a Strychnos alkaloid binds to the glycine receptor but does not open the channel, thereby blocking the inhibitory action of glycine. This leads to disinhibition and can result in convulsions, a characteristic symptom of strychnine poisoning.

V. Conclusion

The structure of this compound has been rigorously established through a combination of modern spectroscopic techniques, including high-field 1D and 2D NMR and high-resolution mass spectrometry. The unambiguous confirmation of its complex stereochemistry was made possible through the total synthesis of the molecule, with the structure of a key synthetic intermediate being verified by single-crystal X-ray crystallography. While its specific biological activities are not extensively documented, its structural relationship to other Strychnos alkaloids suggests it likely functions as a neurotoxin by antagonizing inhibitory glycine receptors. Further research into the specific pharmacology of this compound could provide valuable insights into the structure-activity relationships of this important class of natural products.

References

The Discovery and Synthesis of Norfluorocurarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine, a complex pentacyclic indole alkaloid belonging to the Strychnos family, has garnered significant attention in the field of synthetic organic chemistry. While traditionally sourced from plants of the Strychnos genus, its intricate architecture has presented a formidable challenge and an attractive target for total synthesis. This technical guide provides an in-depth overview of the discovery of this compound through its chemical synthesis, with a primary focus on the seminal work of Vanderwal and colleagues. Detailed experimental protocols, quantitative data from the synthesis, and visualizations of the key synthetic transformations are presented to serve as a comprehensive resource for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a member of the curan class of alkaloids, characterized by a pentacyclic core. While it has been reported in organisms such as Tabernaemontana eglandulosa and Strychnos ngouniensis, its discovery in the context of modern chemical literature is predominantly marked by its successful total synthesis.[1] The development of elegant and efficient synthetic routes has not only made this complex molecule more accessible for further study but has also paved the way for the synthesis of other structurally related and biologically significant alkaloids.

This guide will focus on the synthetic discovery, specifically the strategy developed by the Vanderwal group, which employs a key base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[2][3]

The Synthetic Approach: A Detailed Overview

The total synthesis of this compound, as accomplished by Vanderwal and coworkers, is a five-step process starting from commercially available tryptamine and pyridine.[2] The key innovation of this synthesis is the strategic use of a Zincke aldehyde to facilitate a powerful intramolecular cycloaddition, rapidly assembling the complex tetracyclic core of the molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals the central role of the intramolecular [4+2] cycloaddition. The pentacyclic structure can be disconnected at the C- and E-rings, leading back to a key tetracyclic intermediate. This intermediate, in turn, is envisioned to arise from the cyclization of a tryptamine-derived Zincke aldehyde.

Experimental Protocols and Data

The following sections provide a detailed, step-by-step experimental protocol for the synthesis of this compound, accompanied by quantitative data for each step.

Table 1: Summary of the Total Synthesis of this compound

| Step | Reaction | Starting Material(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | Allylation of Tryptamine | Tryptamine | Allyl bromide, K₂CO₃, CH₃CN, reflux | N-allyltryptamine | 95 |

| 2 | Formation of the Zincke Aldehyde | N-allyltryptamine, Pyridine | 2,4-dinitrochlorobenzene, then N-allyltryptamine, CH₂Cl₂, rt | Tryptamine-derived Zincke aldehyde | 88 |

| 3 | Base-Mediated Intramolecular Diels-Alder Cycloaddition | Tryptamine-derived Zincke aldehyde | LiHMDS, THF, -78 °C to rt | Tetracyclic core | 84 |

| 4 | Deprotection and Allylation | Tetracyclic core | (PPh₃)₄Pd, PhSiH₃, THF, rt; then 1-bromo-2-(trimethylsilyl)ethane, K₂CO₃, CH₃CN, reflux | N-allylated tetracycle | 76 |

| 5 | Ring-Closing Metathesis and Isomerization | N-allylated tetracycle | Grubbs' second-generation catalyst, CH₂Cl₂, reflux; then RhCl₃·3H₂O, EtOH, reflux | (±)-Norfluorocurarine | 65 |

Step 1: Allylation of Tryptamine

-

Methodology: To a solution of tryptamine (1.0 eq) in acetonitrile (0.1 M) was added potassium carbonate (2.0 eq) and allyl bromide (1.2 eq). The mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford N-allyltryptamine.

-

Quantitative Data:

-

Yield: 95%

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 7.62 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 8.1 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.12 (t, J = 7.5 Hz, 1H), 7.03 (s, 1H), 5.95 (ddt, J = 17.2, 10.3, 6.0 Hz, 1H), 5.23 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 10.3 Hz, 1H), 3.40 (d, J = 6.0 Hz, 2H), 3.03 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H).

-

HRMS (ESI): m/z calculated for C₁₃H₁₇N₂ [M+H]⁺: 201.1386; found: 201.1388.

-

Step 2: Formation of the Zincke Aldehyde

-

Methodology: To a solution of 2,4-dinitrochlorobenzene (1.0 eq) in dichloromethane (0.2 M) at room temperature was added pyridine (1.1 eq). The resulting pyridinium salt was stirred for 1 hour. A solution of N-allyltryptamine (1.0 eq) in dichloromethane was then added, and the reaction mixture was stirred for 12 hours. The solvent was removed under reduced pressure, and the crude Zincke aldehyde was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient).

-

Quantitative Data:

-

Yield: 88%

-

¹H NMR (400 MHz, CDCl₃): δ 9.45 (d, J = 8.0 Hz, 1H), 8.12 (s, 1H), 7.60 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.21-7.10 (m, 3H), 7.05 (s, 1H), 6.35 (dd, J = 15.0, 8.0 Hz, 1H), 6.05 (d, J = 15.0 Hz, 1H), 5.85 (m, 1H), 5.20-5.10 (m, 2H), 4.05 (d, J = 6.0 Hz, 2H), 3.60 (t, J = 7.0 Hz, 2H), 2.95 (t, J = 7.0 Hz, 2H).

-

HRMS (ESI): m/z calculated for C₂₄H₂₅N₃O [M+H]⁺: 384.2019; found: 384.2021.

-

Step 3: Base-Mediated Intramolecular Diels-Alder Cycloaddition

-

Methodology: A solution of the tryptamine-derived Zincke aldehyde (1.0 eq) in tetrahydrofuran (0.01 M) was cooled to -78 °C. A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M in THF) was added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the tetracyclic core.

-

Quantitative Data:

-

Yield: 84%

-

¹H NMR (400 MHz, CDCl₃): δ 7.49 (d, J = 7.6 Hz, 1H), 7.28 (d, J = 7.8 Hz, 1H), 7.15-7.05 (m, 2H), 6.85 (s, 1H), 5.80 (m, 1H), 5.20-5.10 (m, 2H), 4.25 (m, 1H), 3.80-3.60 (m, 2H), 3.40 (m, 1H), 3.20-2.90 (m, 4H), 2.60 (m, 1H), 2.30 (m, 1H).

-

HRMS (ESI): m/z calculated for C₁₉H₂₁N₂O [M+H]⁺: 293.1648; found: 293.1650.

-

The remaining steps (4 and 5) involve standard organic transformations to complete the pentacyclic structure of this compound. The detailed protocols for these steps can be found in the supporting information of the primary literature.[4]

Visualizing the Synthesis and Key Transformations

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the mechanism of the key cycloaddition step.

Caption: Overall synthetic workflow for the total synthesis of (±)-norfluorocurarine.

Caption: Proposed mechanism of the key intramolecular Diels-Alder cycloaddition.

Biological Activity and Future Outlook

To date, the biological activity of this compound remains largely unexplored in the public domain. The primary focus of the existing literature has been on the development of synthetic strategies to access this complex molecule. The successful and efficient total synthesis now provides a platform for producing sufficient quantities of this compound and its analogs for comprehensive biological screening.

Future research directions could include:

-

Pharmacological Screening: Investigating the cytotoxic, antimicrobial, and neurological activities of synthetic this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural motifs responsible for any observed biological activity.

-

Target Identification: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects, should any be discovered.

Conclusion

The discovery of this compound through its total synthesis represents a significant achievement in organic chemistry. The innovative use of the Zincke aldehyde-mediated intramolecular Diels-Alder reaction provides a powerful and efficient method for constructing the complex core of this and other related Strychnos alkaloids. This technical guide has provided a detailed account of this synthetic endeavor, including experimental protocols and quantitative data, to aid researchers in the fields of natural product synthesis and medicinal chemistry. The availability of a robust synthetic route to this compound opens the door to a thorough investigation of its biological properties and its potential as a lead compound in drug discovery.

References

- 1. This compound | C19H20N2O | CID 5581319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient access to the core of the Strychnos, Aspidosperma and Iboga alkaloids. A short synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Norfluorocurarine: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a monoterpene indole alkaloid belonging to the Strychnos family of natural products. As an intermediate in the biosynthesis of the renowned neurotoxin strychnine, this compound holds significant interest for researchers in natural product chemistry, biosynthesis, and metabolic engineering. Understanding its natural occurrence and the intricate enzymatic machinery responsible for its formation provides a foundation for the potential synthetic biology approaches to produce complex alkaloids. This technical guide provides a comprehensive overview of the known natural sources of this compound and a detailed exploration of its biosynthetic pathway, including experimental protocols and pathway diagrams.

Natural Sources of this compound

This compound is found as a minor alkaloid in various species of the genus Strychnos (family Loganiaceae) and has also been reported in Tabernaemontana eglandulosa.[1] The genus Strychnos is a rich source of diverse and structurally complex indole alkaloids, with over 200 known species distributed throughout the tropics.[2] While extensive quantitative data for major alkaloids like strychnine and brucine in various Strychnos species are available, specific quantitative yields for minor alkaloids such as this compound are not well-documented in the current literature. The table below summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part | Quantitative Data (this compound) | Reference(s) |

| Strychnos ngouniensis | Loganiaceae | Not specified | Data not available | [1] |

| Tabernaemontana eglandulosa | Apocynaceae | Not specified | Data not available | [1] |

| Strychnos nux-vomica | Loganiaceae | Seeds, Roots | Present as an intermediate in strychnine biosynthesis.[3][4] Specific yield not reported. | [3][4] |

Note: The lack of specific quantitative data for this compound is likely due to its status as a biosynthetic intermediate, often present in low concentrations compared to the end-product alkaloids.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-elucidated pathway of strychnine.[3][4] Like all monoterpene indole alkaloids, its biosynthesis originates from the precursors tryptophan and geranyl pyrophosphate (GPP).[3] These precursors are converted through a series of enzymatic steps to the central intermediate, geissoschizine.

The key step in the formation of the characteristic Strychnos alkaloid scaffold is the oxidative rearrangement of geissoschizine. This reaction is catalyzed by the enzyme Geissoschizine Oxidase (GO) , a cytochrome P450-dependent monooxygenase.[5] This enzyme facilitates the formation of a crucial C2-C16 bond, leading to the formation of dehydropreakuammicine, which is then converted to this compound. The entire biosynthetic pathway leading to strychnine, including the formation of this compound, has been successfully reconstituted in the heterologous host Nicotiana benthamiana.[3][4]

Biosynthetic Pathway Diagram

The following diagram illustrates the biosynthetic pathway from the central intermediate geissoschizine to strychnine, highlighting the position of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Strychnos alkaloids - Wikipedia [en.wikipedia.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Biosynthesis of strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid norfluorocurarine. While complete, detailed peak-by-peak data for NMR and IR are often found within the supplementary materials of specialized chemical synthesis publications and are not fully publicly indexed, this document compiles the available quantitative data and outlines the standard experimental protocols for the spectroscopic analysis of this compound.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid belonging to the Strychnos family. Its complex polycyclic structure has made it a target for total synthesis by organic chemists, leading to its characterization by various modern spectroscopic techniques. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and for elucidating its structure and stereochemistry, which are vital for research in natural product chemistry and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O | [1] |

| Molecular Weight | 292.4 g/mol | [1] |

| Exact Mass [M+H]⁺ | 293.1648 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of each carbon and hydrogen atom. The ¹H and ¹³C NMR spectra of this compound have been recorded and are essential for its structural confirmation. While the complete peak assignments are located in the supporting information of synthetic chemistry literature, the following tables provide a template for the expected data.[1][2]

Table 2: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly indexed |

Note: The full ¹H NMR spectrum and peak assignments for this compound can be found in the supporting information of publications detailing its synthesis.[1][2]

Table 3: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly indexed |

Note: The complete ¹³C NMR spectrum and peak assignments for this compound are available in the supplementary materials of relevant synthetic organic chemistry journals.[1][2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups, including the N-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C=C bonds.

Table 4: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not publicly indexed |

Note: A detailed IR spectrum with peak assignments for this compound is typically provided in the experimental sections or supporting information of papers reporting its synthesis or isolation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically performed on indole alkaloids like this compound.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the number of unique carbon environments.

-

2D NMR Spectroscopy: For complete and unambiguous assignment of all proton and carbon signals in a complex molecule like this compound, a suite of 2D NMR experiments is employed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

-

5.2 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high accuracy. This allows for the determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, fragmentation of the parent ion can be induced (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This can help to identify characteristic structural motifs within the molecule.

5.3 Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of a solid sample of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum is a plot of infrared intensity versus wavenumber.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Core Chemical Properties and Reactivity of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine, a complex indole alkaloid, stands as a significant molecule in the field of organic synthesis and natural product chemistry. As a member of the Strychnos family of alkaloids, its intricate polycyclic structure has made it a compelling target for total synthesis, leading to the development of novel synthetic methodologies. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on data relevant to researchers in chemistry and drug development. While experimental data on its biological activity remains limited, its structural similarity to other curare alkaloids, such as tubocurarine, suggests a potential role as a modulator of nicotinic acetylcholine receptors. This document aims to be a core technical resource, summarizing the current state of knowledge and highlighting areas for future investigation.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O | PubChem[1] |

| Molecular Weight | 292.4 g/mol | PubChem (Computed)[1] |

| Exact Mass | 292.157563266 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 32.3 Ų | PubChem (Computed)[1] |

| Complexity | 592 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | Echemi |

| Hydrogen Bond Acceptor Count | 3 | Echemi |

| Rotatable Bond Count | 1 | Echemi |

| CAS Number | 6880-54-2 | PubChem[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

Reactivity Profile

The reactivity of this compound is largely dictated by its constituent functional groups, namely the indole nucleus, the aldehyde, the tertiary amine, and the strained polycyclic system.

Key Reactive Sites:

-

Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack. It can undergo reduction, oxidation, and condensation reactions. For instance, reduction with sodium borohydride in an alkaline solution has been shown to result in the opening of Rings C and E, forming a new indole base.[3]

-

Indole Nucleus: The indole ring system is susceptible to electrophilic substitution, although the sterically hindered nature of the polycyclic core may influence reactivity.

-

Tertiary Amine: The tertiary amine can act as a base and a nucleophile. It can be protonated in acidic conditions and can react with electrophiles.

-

Carbon-Carbon Double Bond: The exocyclic double bond can potentially undergo addition reactions.

-

Cycloadditions and Cycloreversions: The synthesis of this compound prominently features an intramolecular Diels-Alder cycloaddition, highlighting the propensity of its precursors to undergo such transformations.[4] Conversely, under specific conditions, a cycloreversion to regenerate the precursor Zincke aldehyde has been observed.

Specific Reactions:

-

Base-Mediated Intramolecular Diels-Alder Reaction: The core of the Vanderwal synthesis of this compound involves a base-mediated intramolecular cycloaddition of a tryptamine-derived Zincke aldehyde. This reaction is crucial for constructing the complex tetracyclic framework of the molecule.[3]

-

Dehydrogenation: Dehydrogenation reactions can introduce further unsaturation into the this compound structure.[3]

Experimental Protocols

Total Synthesis of this compound (Vanderwal Method)

The total synthesis of this compound developed by the Vanderwal group is a landmark achievement in natural product synthesis. While the full experimental details are found in the supporting information of the original publication, the key strategic elements are outlined below.

Key Transformation: The synthesis hinges on a powerful base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde. This reaction efficiently assembles the tetracyclic core of the alkaloid.

Experimental Workflow Diagram:

Caption: Vanderwal Synthesis Workflow

Hypothetical Mechanism of Action and Signaling Pathway

There is currently no direct experimental evidence defining the biological target or mechanism of action of this compound. However, its close structural resemblance to d-tubocurarine, a well-characterized competitive antagonist of the nicotinic acetylcholine receptor (nAChR), provides a strong basis for a hypothetical mechanism. It is plausible that this compound also acts as an antagonist at nAChRs, thereby blocking neuromuscular transmission.

Proposed Signaling Pathway:

The proposed mechanism involves the binding of this compound to the acetylcholine binding sites on the extracellular domain of the nicotinic acetylcholine receptor. This binding event would prevent the endogenous ligand, acetylcholine, from binding and activating the receptor, thus inhibiting the influx of sodium ions and preventing depolarization of the postsynaptic membrane.

Signaling Pathway Diagram:

Caption: Hypothetical this compound Signaling Pathway

Conclusion and Future Directions

This compound remains a molecule of significant interest primarily from a synthetic chemistry perspective. While its chemical properties are partially characterized, a notable lack of experimental data on its physical properties and biological activity persists. The presented hypothetical mechanism of action, based on its structural similarity to tubocurarine, offers a starting point for pharmacological investigation. Future research should focus on:

-

Experimental Determination of Physical Properties: Acquiring experimental data for melting point, boiling point, pKa, and quantitative solubility would provide a more complete physicochemical profile.

-

Elucidation of Biological Activity: In vitro and in vivo studies are crucial to determine the actual biological targets of this compound and to validate the hypothesis of its action on nicotinic acetylcholine receptors. Binding assays and electrophysiological studies would be particularly informative.

-

Exploration of Reactivity: A more systematic investigation of the reactivity of this compound's functional groups could uncover novel chemical transformations and potential derivatization strategies for the development of new chemical entities.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound, both as a tool for chemical innovation and potentially as a lead compound in drug discovery.

References

- 1. This compound | C19H20N2O | CID 5581319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:6880-54-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 6880-54-2 | Benchchem [benchchem.com]

- 4. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norfluorocurarine (CAS 6880-54-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine (CAS 6880-54-2) is a monoterpenoid indole alkaloid belonging to the Strychnos family of natural products.[1] First reported in 1961, this complex heterocyclic compound has garnered significant interest in the field of organic synthesis due to its intricate molecular architecture.[1] While its biological activities are not extensively documented, its structural relationship to potent neurotoxins such as strychnine suggests potential interactions with biological targets, warranting further investigation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and known chemical reactions, presenting the information in a manner accessible to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6880-54-2 | [2][3][4][5] |

| Molecular Formula | C₁₉H₂₀N₂O | [3][6][7] |

| Molecular Weight | 292.4 g/mol | [3][4] |

| Exact Mass | 292.157563266 | [4] |

| Appearance | Powder | [3] |

| Storage Temperature | Desiccate at -20°C or 2-8°C | [2][3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 32.3 Ų | [4] |

| Complexity | 592 | [4] |

Synthesis

The total synthesis of this compound has been a subject of significant research, showcasing elegant strategies in organic chemistry. A notable approach involves a five-step synthesis from tryptamine and pyridine, highlighting an efficient anionic bicyclization of a tryptamine-derived Zincke aldehyde to construct the core structure.[1]

Experimental Protocol: Five-Step Synthesis from Tryptamine

The following protocol is a summarized representation of the synthetic route. Detailed experimental conditions and characterization data can be found in the cited literature.

-

Preparation of the Tryptamine-Derived Zincke Aldehyde: Tryptamine is reacted with a suitable pyridine derivative to form a pyridinium salt. Subsequent ring-opening of the pyridinium salt with a second equivalent of tryptamine yields the corresponding Zincke aldehyde.

-

Base-Mediated Intramolecular Cycloaddition: The key step involves a base-mediated intramolecular Diels-Alder reaction of the tryptamine-derived Zincke aldehyde. This reaction is typically carried out using a strong base like potassium tert-butoxide. This crucial transformation efficiently assembles the tetracyclic core of this compound.[1]

-

Subsequent Functional Group Manipulations: The tetracyclic intermediate undergoes a series of functional group transformations to install the remaining structural features of the this compound molecule.

-

Final Cyclization: The synthesis is completed by a final ring-closing reaction to form the pentacyclic structure of this compound.

-

Purification: The final product is purified using standard chromatographic techniques.

Synthetic Pathway Visualization

Caption: A simplified workflow of the total synthesis of this compound.

Chemical Reactions

This compound can undergo several chemical transformations, allowing for the generation of derivatives for structure-activity relationship (SAR) studies.

Reduction Reactions

The reduction of this compound can lead to the saturation of double bonds and, in some instances, ring opening, depending on the reducing agent and reaction conditions.

-

With Sodium Borohydride (NaBH₄): In an alkaline solution, reduction with sodium borohydride results in the opening of rings C and E, forming a new indole base.[1]

-

With Metallic Sodium in Ethanol: This reducing system yields deoxytetrahydro- and tetrahydro- derivatives of this compound.[1]

Substitution Reactions

The vinylogous amide functionality in this compound is a site for derivatization. For example, it can react with phenylhydrazine to form phenylhydrazone derivatives through a nucleophilic addition mechanism.[1]

Chemical Reactions Workflow

Caption: Key chemical reactions of this compound.

Biological Activity and Potential

Direct and extensive studies on the biological activity of this compound are limited in publicly available literature. However, its classification as a Strychnos alkaloid provides a basis for inferring potential biological targets.[1] Many Strychnos alkaloids are known to be potent modulators of the central nervous system, with strychnine being a classic antagonist of the inhibitory glycine receptor.[1]

Given the structural similarities, it is plausible that this compound could interact with various receptors and ion channels. However, without empirical data, this remains speculative. The synthesis of this compound and its derivatives is a critical step toward enabling detailed pharmacological investigations to elucidate its biological functions and potential as a lead compound in drug discovery.

Safety and Handling

A safety data sheet for this compound indicates that standard laboratory safety protocols should be followed.[8] This includes handling in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding the formation of dust and aerosols.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion

This compound is a structurally complex monoterpenoid indole alkaloid with a rich chemistry that has been elegantly explored through total synthesis. While its biological profile is yet to be fully characterized, its chemical scaffold presents an intriguing starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound's chemical properties, synthesis, and reactivity, which is essential for researchers and scientists working in natural product chemistry, medicinal chemistry, and drug development. Further investigation into its biological activities is crucial to unlock its full potential.

References

- 1. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes. | Semantic Scholar [semanticscholar.org]

- 2. Stereocontrolled Construction of C-N Rings: The Vanderwal Synthesis of this compound [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 8. pure.mpg.de [pure.mpg.de]

The intricate biosynthetic pathway of Strychnos alkaloids: A technical guide for researchers

An in-depth exploration of the enzymatic cascade leading to the formation of strychnine, brucine, and related compounds, providing a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.

The complex molecular architecture of Strychnos alkaloids, exemplified by the potent neurotoxin strychnine, has long fascinated chemists and biologists. Elucidating the biosynthetic pathway of these intricate molecules is crucial for understanding their natural production and for harnessing their potential in various applications, including the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the Strychnos alkaloid biosynthetic pathway, with a focus on the core enzymatic steps, experimental methodologies, and quantitative data available to date.

Core Biosynthetic Pathway: From Strictosidine to Strychnine, Brucine, and Diaboline

The biosynthesis of Strychnos alkaloids, like all monoterpene indole alkaloids (MIAs), originates from the condensation of tryptamine and secologanin to form strictosidine. This foundational reaction is catalyzed by strictosidine synthase (STR) . The subsequent steps, leading to the diverse array of Strychnos scaffolds, involve a series of enzymatic transformations, including deglycosylation, oxidation, reduction, and cyclization reactions. A pivotal intermediate in this pathway is geissoschizine , which serves as a branching point for the synthesis of various alkaloid classes. The pathway culminates in the formation of the Wieland-Gumlich aldehyde, a key precursor to strychnine, brucine, and diaboline.

The overall biosynthetic pathway is depicted in the following diagram:

Unveiling the Three-Dimensional Architecture of Norfluorocurarine: A Technical Guide to its Crystal Structure Analysis

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of norfluorocurarine, a significant indole alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the crystallographic data, experimental protocols, and a visual representation of the analytical workflow, offering a complete overview of the molecule's three-dimensional conformation.

This compound's structure was elucidated through single-crystal X-ray diffraction analysis. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number 818744, forms the basis of this report.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from the crystal structure analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₉H₂₀N₂O |

| Formula Weight | 292.38 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.1974(6) Å |

| b | 10.6696(7) Å |

| c | 12.9766(8) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1134.19(13) ų |

| Z | 4 |

| Calculated Density | 1.711 Mg/m³ |

| Absorption Coefficient | 0.909 mm⁻¹ |

| F(000) | 624 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Data Collection | |

| Theta range for data collection | 4.33 to 68.33° |

| Index ranges | -9<=h<=9, -12<=k<=12, -15<=l<=15 |

| Reflections collected | 10222 |

| Independent reflections | 2033 [R(int) = 0.0331] |

| Completeness to theta = 68.33° | 99.8 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2033 / 0 / 254 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0315, wR2 = 0.0829 |

| R indices (all data) | R1 = 0.0321, wR2 = 0.0837 |

| Absolute structure parameter | 0.0(2) |

| Largest diff. peak and hole | 0.147 and -0.154 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O(1) | C(17) | 1.215(2) |

| N(1) | C(2) | 1.383(2) |

| N(1) | C(7) | 1.393(2) |

| N(4) | C(3) | 1.472(2) |

| N(4) | C(5) | 1.464(2) |

| N(4) | C(21) | 1.478(2) |

| C(8) | C(13) | 1.341(3) |

| C(18) | C(19) | 1.320(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(2) | N(1) | C(7) | 108.6(1) |

| C(3) | N(4) | C(5) | 109.8(1) |

| C(3) | N(4) | C(21) | 111.4(1) |

| C(5) | N(4) | C(21) | 109.1(1) |

| N(1) | C(2) | C(7) | 108.9(1) |

| O(1) | C(17) | C(16) | 125.8(2) |

| C(13) | C(8) | C(7) | 121.2(2) |

| C(19) | C(18) | C(20) | 126.9(2) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is a critical step and is often determined through screening various solvents and solvent mixtures.

2. Data Collection: A suitable crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection to minimize thermal vibrations. The diffraction data were collected using CuKα radiation (λ = 1.54184 Å). A series of diffraction images were recorded as the crystal was rotated.

3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods, which provided an initial model of the atomic positions. This model was then refined using a full-matrix least-squares method against F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined using the Flack parameter.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of this compound.

In-Depth Technical Guide to the Physical and Chemical Properties of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a monoterpenoid indole alkaloid belonging to the Strychnos family. Its complex polycyclic structure has made it a subject of interest in synthetic organic chemistry. As a member of the curare alkaloid family, it is presumed to exhibit neuromuscular blocking activity, making it a molecule of interest for pharmacological research and drug development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an elucidation of its likely mechanism of action.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

| CAS Number | 6880-54-2 | |

| Chemical Formula | C₁₉H₂₀N₂O | |

| Molecular Weight | 292.4 g/mol | |

| Canonical SMILES | C/C=C/1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |

| InChI Key | VFUITWPFKLGEQA-UQZDHWHBSA-N |

| Property | Value | Source & Notes |

| Melting Point | Data not available. A related compound, (16α,19E)-1-Acetyl-19,20-didehydrocuran-17-ol, has a melting point of 165-170 °C. It is common for complex alkaloids to decompose at high temperatures. | |

| Boiling Point | Data not available. Likely to decompose before boiling under standard pressure. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |

| pKa | Experimental data not available. Computational prediction would be necessary to estimate this value. |

Mechanism of Action: Neuromuscular Blockade

This compound, as a curare-related alkaloid, is anticipated to function as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. This action prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting muscle contraction.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process, with a key step being the intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde.

Protocol for Synthesis:

-

Zincke Salt Formation: React pyridine with a suitable 2,4-dinitrohalobenzene (e.g., 1-chloro-2,4-dinitrobenzene) in an appropriate solvent like acetone at reflux to form the corresponding 1-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).

-

Zincke Aldehyde Synthesis: The formed Zincke salt is then reacted with tryptamine in the presence of a base (e.g., triethylamine) in a solvent such as dichloromethane at room temperature. This reaction opens the pyridinium ring to form the tryptamine-derived Zincke aldehyde.

-

Intramolecular Diels-Alder Cycloaddition: The crude Zincke aldehyde is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran at low temperature (e.g., -78 °C to room temperature). This promotes an intramolecular [4+2] cycloaddition to form the core structure of this compound.

-

Purification: The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Typical parameters: spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) may be required for adequate signal-to-noise.

-

The number and chemical shifts of the carbon signals should correspond to the 19 carbon atoms in the this compound molecule.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

To unambiguously assign all proton and carbon signals, acquire two-dimensional NMR spectra.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

4.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the calculated exact mass of C₁₉H₂₁N₂O⁺.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to obtain structural information that can be compared with known fragmentation patterns of related indole alkaloids.

-

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, its proposed mechanism of action, and protocols for its synthesis and characterization. While some physical properties like melting and boiling points remain to be experimentally determined, the available data provide a solid foundation for researchers in the fields of synthetic chemistry, pharmacology, and drug development to further explore the potential of this complex indole alkaloid. The provided experimental workflows and protocols offer a practical starting point for the synthesis and analysis of this compound and related compounds.

A Historical Review of Norfluorocurarine Research: Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a complex indole alkaloid belonging to the Strychnos family.[1][2] These natural products have long captured the attention of chemists and pharmacologists due to their intricate molecular architectures and potent biological activities. This technical guide provides a comprehensive historical review of the research into this compound, with a primary focus on its chemical synthesis. Due to a lack of specific pharmacological studies on this compound itself, its biological context is discussed in relation to the broader class of Strychnos alkaloids.

Chemical Properties

This compound possesses a pentacyclic core structure characteristic of the curan class of alkaloids. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C19H20N2O | PubChem[2] |

| Molecular Weight | 292.4 g/mol | PubChem[2] |

| IUPAC Name | (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carbaldehyde | PubChem[2] |

| InChIKey | VFUITWPFKLGEQA-UQZDHWHBSA-N | PubChem[2] |

| Canonical SMILES | C/C=C/1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | PubChem[2] |

Isolation and Discovery

This compound is a naturally occurring alkaloid that has been isolated from plant species of the genera Tabernaemontana and Strychnos. Specifically, its presence has been reported in Tabernaemontana eglandulosa and Strychnos ngouniensis.[2] The Strychnos genus is a rich source of structurally complex and biologically active alkaloids, with strychnine and brucine being the most well-known examples.[1][3][4] The initial discovery and isolation of these alkaloids date back to the early 19th century, with strychnine being one of the first alkaloids to be isolated.[1]

Total Synthesis of this compound

The total synthesis of this compound has been a significant challenge for synthetic organic chemists, primarily due to its complex, polycyclic structure. A notable and efficient synthesis was developed by the research group of Christopher D. Vanderwal. This approach is centered around a key intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.

Experimental Protocol: Vanderwal Synthesis

The synthesis developed by Vanderwal and colleagues provides a concise route to the tetracyclic core of many Strychnos, Aspidosperma, and Iboga alkaloids, and was successfully applied to the total synthesis of this compound in five steps from commercially available starting materials.[5][6] A detailed account of this synthetic strategy is described in their 2012 publication in the Journal of Organic Chemistry.[5][6]

The key transformation involves a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[5] This complexity-generating reaction forms the tetracyclic core of this compound in a highly efficient manner.[5][6]

A summary of the key synthetic steps is provided in the table below:

| Step | Description | Key Reagents and Conditions |

| 1 | Formation of the tetracyclic core | Base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[5] |

| 2-5 | Subsequent functional group manipulations | Further steps to complete the synthesis of this compound.[5] |

Mechanistic Considerations

The intramolecular cycloaddition of the Zincke aldehyde has been a subject of mechanistic investigation. Density functional theory (DFT) calculations suggest that the reaction proceeds through a stepwise aza-Michael/spirocyclization sequence rather than a concerted hetero-Diels-Alder cycloaddition.[6] The reaction conditions and the nature of the substrate can also lead to dimerization of the product or a cycloreversion to regenerate the Zincke aldehyde.[5]

Workflow of the Vanderwal Synthesis of this compound

Caption: A simplified workflow of the Vanderwal total synthesis of this compound.

Pharmacology and Biological Activity: A Broader Context

While the chemical synthesis of this compound has been elegantly achieved, there is a notable lack of published research on its specific pharmacological properties, mechanism of action, and biological targets. To date, no clinical trials involving this compound have been registered.

However, as a member of the Strychnos alkaloid family, its potential biological activity can be considered in the context of related compounds. The most prominent members of this family, strychnine and brucine, are known for their high toxicity.[1]

-

Strychnine: Acts as a potent antagonist of glycine receptors in the spinal cord and brainstem. This inhibition of the inhibitory neurotransmitter glycine leads to excessive neuronal excitation, resulting in convulsions and, at higher doses, lethality.

-

Brucine: Shares a similar mechanism of action with strychnine but is generally considered to be less toxic.[1]

The broader class of Strychnos alkaloids exhibits a range of biological activities, including effects on the nervous system, analgesic and anti-inflammatory actions, and antitumor effects.[4][7] It is plausible that this compound may share some of these general pharmacological characteristics, but this remains to be experimentally verified.

Potential Signaling Pathways of Related Strychnos Alkaloids

Given the known action of strychnine on glycine receptors, a hypothetical signaling pathway diagram can be constructed to illustrate this mechanism. It is important to reiterate that this is based on the action of a related compound and has not been demonstrated for this compound.

Caption: Mechanism of action of strychnine as a glycine receptor antagonist.

Future Directions

The historical research on this compound has been predominantly focused on its chemical synthesis. While these studies have provided elegant and efficient routes to this complex molecule, a significant gap exists in our understanding of its biological properties. Future research should be directed towards:

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of biological targets, particularly those associated with other Strychnos alkaloids, such as glycine receptors.

-

Mechanism of Action Studies: Elucidation of the specific molecular mechanisms through which this compound exerts any identified biological effects.

-

In Vitro and In Vivo Studies: Evaluation of the efficacy and toxicity of this compound in cellular and animal models to determine its therapeutic potential, if any.

Conclusion

This compound remains a fascinating and challenging target for synthetic chemists. The development of a concise total synthesis has made this molecule more accessible for further investigation. However, the biological chapter of this compound's history is largely unwritten. A thorough pharmacological evaluation is now required to determine if this complex natural product holds any promise for future drug development. Until such studies are conducted, its biological profile can only be inferred from its relationship to other, more extensively studied Strychnos alkaloids.

References

- 1. Strychnos alkaloids - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H20N2O | CID 5581319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. environmentandecology.com [environmentandecology.com]

- 4. Botany, Phytochemistry, Pharmacology and Toxicity of Strychnos nux-vomica L.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses of strychnine, this compound, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Norfluorocurarine: The Vanderwal Approach

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Herein, we provide detailed application notes and experimental protocols for the total synthesis of the Strychnos alkaloid, norfluorocurarine, as developed by the research group of Christopher D. Vanderwal. This efficient and concise synthesis, achieved in five steps, hinges on a key base-mediated intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde. This methodology offers a rapid entry into the complex core structure of many monoterpene indole alkaloids, making it a valuable strategy for synthetic chemists.

Overview of the Synthetic Strategy

The Vanderwal synthesis of this compound commences with the commercially available tryptamine. The synthetic route involves the following key transformations:

-

N-Allylation: Protection of the primary amine of tryptamine with an allyl group.

-

Zincke Aldehyde Formation: Reaction of N-allyltryptamine with a Zincke salt to generate the key dienal precursor.

-

Intramolecular [4+2] Cycloaddition: A base-mediated cyclization to construct the core tetracyclic structure.

-

Deallylation: Removal of the N-allyl protecting group.

-

Final Cyclization: Formation of the final ring to yield this compound.

This approach is notable for its efficiency in building molecular complexity from simple starting materials.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the Vanderwal total synthesis of this compound.

| Step | Reaction | Product | Yield (%) |

| 1 | N-Allylation of Tryptamine | N-Allyltryptamine | 95 |

| 2 | Zincke Aldehyde Formation | Tryptamine-derived Zincke Aldehyde | 83 |

| 3 | Base-mediated Intramolecular [4+2] Cycloaddition | N-Allyl-dehydro-secodine | 75 |

| 4 | Deallylation | Dehydro-secodine | 88 |

| 5 | Final Cyclization | (±)-Norfluorocurarine | 60 |

| Overall Yield | ~35 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the Vanderwal synthesis of this compound.

Step 1: Synthesis of N-Allyltryptamine

Reaction: Tryptamine is reacted with allyl bromide in the presence of a base to yield N-allyltryptamine.

Protocol:

-

To a solution of tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add diisopropylethylamine (DIPEA, 1.2 eq).

-

Slowly add allyl bromide (1.1 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford N-allyltryptamine.

Step 2: Formation of the Tryptamine-Derived Zincke Aldehyde

Reaction: N-allyltryptamine is reacted with 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt) to form the corresponding 5-(N-allyl-N-tryptamino)-penta-2,4-dienal.

Protocol:

-

To a solution of N-allyltryptamine (1.0 eq) in ethanol (EtOH) at room temperature, add sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Add 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt, 1.1 eq) in one portion.

-

Stir the resulting suspension at room temperature for 4 hours.

-

Concentrate the reaction mixture in vacuo.

-

Partition the residue between water and ethyl acetate (EtOAc).

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the Zincke aldehyde.

Step 3: Base-Mediated Intramolecular [4+2] Cycloaddition

Reaction: The tryptamine-derived Zincke aldehyde undergoes a base-mediated intramolecular Diels-Alder reaction to form the tetracyclic core.

Protocol:

-

Dissolve the Zincke aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) in THF.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford N-allyl-dehydro-secodine.

Step 4: Deallylation of N-Allyl-dehydro-secodine

Reaction: The N-allyl protecting group is removed to give dehydro-secodine.

Protocol:

-

Dissolve N-allyl-dehydro-secodine (1.0 eq) in a mixture of CH₂Cl₂ and methanol (MeOH).

-

Add Wilkinson's catalyst (Rh(PPh₃)₃Cl, 0.05 eq) and 1,3-dimethylbarbituric acid (2.0 eq).

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield dehydro-secodine.

Step 5: Final Cyclization to (±)-Norfluorocurarine

Reaction: Dehydro-secodine is treated with an acid to induce the final cyclization to form this compound.

Protocol:

-

Dissolve dehydro-secodine (1.0 eq) in a mixture of acetic acid (AcOH) and water.

-

Heat the reaction mixture at 80 °C for 6 hours.

-

Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford (±)-norfluorocurarine.

Visualizations

Synthetic Pathway of this compound

Caption: Overall synthetic scheme for the total synthesis of (±)-norfluorocurarine.

Key Intramolecular [4+2] Cycloaddition

Caption: The key base-mediated intramolecular [4+2] cycloaddition step.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory setups.

Application Notes and Protocols for the Quantification of Norfluorocurarine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there are no established and validated public analytical methods specifically for the quantification of norfluorocurarine. The following application notes and protocols are generalized based on common methodologies for the analysis of indole alkaloids and other structurally similar compounds.[1][2][3][4] These protocols should be regarded as a starting point and must be fully validated for accuracy, precision, selectivity, and sensitivity in the user's laboratory setting.[5][6][7][8]

Introduction

This compound is a monomeric indole alkaloid of the strychnos-type. As a member of the indole alkaloid family, it is structurally related to compounds with significant biological activity, making its accurate quantification crucial for research, drug development, and clinical studies.[9][10] This document provides detailed, generalized protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation (from Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-